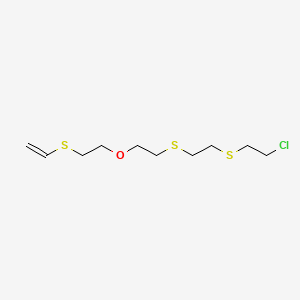
Methanesulfonic acid;non-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;non-3-en-1-ol is a compound that combines the properties of methanesulfonic acid and non-3-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H. It is a colorless liquid that is highly soluble in water and organic solvents. Non-3-en-1-ol is an unsaturated alcohol with the molecular formula C9H18O. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in the presence of oleum . Non-3-en-1-ol can be synthesized through the hydroboration-oxidation of non-3-ene, which involves the addition of borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . This method is used by companies such as Arkema to produce high-purity methanesulfonic acid. Non-3-en-1-ol is produced industrially through the hydroboration-oxidation process, which is scalable and efficient.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: It can be reduced to form methanesulfonate salts.
Substitution: Methanesulfonic acid can react with alcohols to form esters.
Non-3-en-1-ol undergoes reactions such as:
Oxidation: Non-3-en-1-ol can be oxidized to form non-3-en-1-one.
Reduction: It can be reduced to form non-3-en-1-ol.
Substitution: Non-3-en-1-ol can react with acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent for both methanesulfonic acid and non-3-en-1-ol.
Reduction: Sodium borohydride is used as a reducing agent.
Substitution: Sulfuric acid is used as a catalyst for esterification reactions.
Major Products Formed
Methanesulfonic acid: Methanesulfonic acid anhydride, methanesulfonate salts, and esters.
Non-3-en-1-ol: Non-3-en-1-one, non-3-en-1-ol, and esters.
Applications De Recherche Scientifique
Methanesulfonic acid;non-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a catalyst in esterification and alkylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of biodiesel and as an electrolyte in redox flow batteries.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Similar to methanesulfonic acid but with a trifluoromethyl group instead of a methyl group.
p-Toluenesulfonic acid: A solid compound with similar acidic properties.
Uniqueness
Methanesulfonic acid;non-3-en-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the reactivity of the unsaturated alcohol non-3-en-1-ol. This combination allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.
Propriétés
| 112777-73-8 | |
Formule moléculaire |
C10H22O4S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
methanesulfonic acid;non-3-en-1-ol |
InChI |
InChI=1S/C9H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10;1-5(2,3)4/h6-7,10H,2-5,8-9H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
VMUWKKRKBCGVFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
